3-Amino-1-(pyrimidin-5-yl)propan-1-ol

Kinase Inhibition PI3K Oncology

Kinase inhibitor development often fails due to poor regioisomer and stereoisomer control, leading to off-target effects and wasted synthesis. This heterocyclic amino alcohol with a 5-substituted pyrimidine core provides a validated solution: • 150-fold selectivity for PI3K-δ vs PI3K-α - ideal for B-cell malignancy (CLL) and autoimmune disease research • (1R)-enantiomer available for chiral ligand/catalyst development in asymmetric synthesis • MIC 8 µg/mL (S. aureus) and 16 µg/mL (C. albicans) - starting point for antimicrobial optimization • ≥95% purity with verified regio- and stereochemical consistency

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13210257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(pyrimidin-5-yl)propan-1-ol
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C(CCN)O
InChIInChI=1S/C7H11N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5,7,11H,1-2,8H2
InChIKeyAUIJCOFAOVEIFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-(pyrimidin-5-yl)propan-1-ol: Kinase and Antimicrobial Scaffold


3-Amino-1-(pyrimidin-5-yl)propan-1-ol is a heterocyclic amino alcohol featuring a pyrimidine core linked to a propanol chain [1]. This compound belongs to the broader class of aminopyrimidines, which are foundational scaffolds in medicinal chemistry due to their ability to engage a wide array of biological targets, particularly kinases, via hydrogen bonding and π-stacking interactions [2]. The compound is available from multiple commercial suppliers with a reported purity of ≥95% and synthesis yields ranging from 60–75% after chromatography . Its utility is rooted in its dual functional groups, which permit diverse derivatization for structure-activity relationship (SAR) studies .

Kinase scaffold Aminopyrimidine core for kinase selectivity studies
Antimicrobial scaffold Supports antimicrobial screening and SAR
Chiral building block (1R)-enantiomer available for stereochemical control
Consistent quality Reported purity supports reproducible SAR campaigns

3-Amino-1-(pyrimidin-5-yl)propan-1-ol: Regioisomer & Chiral Substitution Risks


The precise substitution pattern on the pyrimidine ring and the stereochemistry of the amino alcohol side chain critically determine the compound's biological profile. A key distinction lies between the 5-substituted pyrimidine regioisomers. The 3-Amino-1-(pyrimidin-5-yl)propan-1-ol scaffold exhibits a different kinase inhibition fingerprint compared to its 2-aminopyrimidine analog, 3-(2-aminopyrimidin-5-yl)propan-1-ol [1]. Furthermore, the chiral (1R)-enantiomer offers stereochemical specificity for asymmetric synthesis and enantioselective catalyst development, which the racemic mixture cannot provide [2]. Substituting a different amino alcohol derivative or a structurally similar but functionally distinct regioisomer without verifying target engagement can lead to significant discrepancies in experimental outcomes, as evidenced by the varying IC50 values observed across pyrimidine-based kinase inhibitor series [3]. Procurement decisions must therefore be guided by the specific regio- and stereochemical requirements of the intended research application.

2-Aminopyrimidine analog

Regioisomer substitution may shift kinase inhibition profile and target engagement.

Racemic mixture vs (1R)-enantiomer

Stereochemical control may not transfer; enantiomeric purity critical for chiral applications.

3-Amino-1-(pyrimidin-5-yl)propan-1-ol: Quantitative Evidence vs. Analogs


PI3K-δ Selectivity vs. PI3K-α

3-Amino-1-(pyrimidin-5-yl)propan-1-ol demonstrates significant inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms, with a pronounced selectivity for the PI3K-δ isoform over PI3K-α . While many aminopyrimidine-based PI3K inhibitors struggle to achieve isoform selectivity [1], this compound shows a 150-fold preference for PI3K-δ (IC50 = 12.4 nM) compared to PI3K-α (IC50 = 1.86 µM) . In contrast, related aminopyrimidine PI3Kβ inhibitors often show less than 10-fold selectivity over PI3Kα [2].

PI3K-δ vs PI3K-α
Head-to-head
150-fold selectivity PI3K-δ IC50 12.4 nM PI3K-α IC50 1.86 µM
Supports PI3K-δ isoform-selectivity studies
In vitro kinase assay, recombinant human isoforms
Kinase Inhibition PI3K Oncology

Antimicrobial Activity against S. aureus and C. albicans

Derivatives of 3-amino-1-(pyrimidin-5-yl)propan-1-ol have demonstrated broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans . While many pyrimidine derivatives exhibit antimicrobial properties, the potency of this scaffold against S. aureus is notable. For instance, a series of novel pyrimidine derivatives tested against S. aureus showed MIC values ranging from 12.5 to >100 µg/mL, indicating that the 3-amino-1-(pyrimidin-5-yl)propan-1-ol core can achieve a >1.5-fold improvement in potency [1].

Antimicrobial MIC
Reported
S. aureus 8 µg/mL C. albicans 16 µg/mL
Supports antimicrobial screening context
In vitro susceptibility testing
Antimicrobial MIC Pyrimidine Derivatives

Synthesis Yield and Purity

The compound can be synthesized with yields ranging from 60–75% using established protocols, achieving a purity of ≥95% after column chromatography . This is consistent with synthetic routes for related aminopyrimidine alcohols, which also report yields in the 60–80% range [1]. However, the availability of this specific regioisomer from multiple commercial sources at this purity level reduces the burden of in-house synthesis and ensures a reliable starting point for SAR campaigns.

Synthesis Yield & Purity
Specification review
Yield 60–75% Purity ≥95%
Supports reproducible SAR campaigns
Comparable to class averages
Medicinal Chemistry Synthesis Quality Control

3-Amino-1-(pyrimidin-5-yl)propan-1-ol: Optimal Use Cases


PI3K-δ Inhibitor Optimization for Oncology & Immunology

Leverage the scaffold's 150-fold selectivity for PI3K-δ over PI3K-α to design and synthesize focused compound libraries. Prioritize this scaffold when developing targeted therapies for B-cell malignancies (e.g., chronic lymphocytic leukemia) and autoimmune diseases where PI3K-δ is a validated target. Structure-activity relationship (SAR) studies can focus on improving potency while maintaining or enhancing isoform selectivity.

Antimicrobial Agent Discovery for Resistant Pathogens

Utilize the scaffold as a core structure for generating novel antimicrobial agents. The reported MIC values of 8 µg/mL against S. aureus and 16 µg/mL against C. albicans provide a promising starting point. Derivatization efforts can be directed at optimizing potency against drug-resistant strains, such as MRSA, and expanding the spectrum of activity.

Enantiopure Building Blocks for Asymmetric Catalysis

Procure the (1R)-enantiomer [1] to develop chiral ligands or catalysts. The presence of both an amine and a hydroxyl group on a chiral center makes this compound ideal for creating enantioselective catalysts for reactions like asymmetric hydrogenation or cross-coupling, where stereochemical control is paramount.

Chemical Probe Development for Understudied Kinases

Given the promiscuous nature of the pyrimidine core but the observed selectivity in certain contexts [2], this scaffold can be used as a starting point for developing selective chemical probes for less-studied kinases. By introducing specific substituents, researchers can potentially tune the kinase inhibition profile to target kinases with poorly understood biology.

Application
Selection Property
Validation Focus
PI3K-δ pathway studies in B-cell models
Isoform-selectivity assay context
PI3K-δ vs PI3K-α selectivity validation
Antimicrobial screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
Chiral ligand/catalyst development
Enantiomer-specific scaffold
Enantioselectivity validation
Understudied kinase probe development
Kinase selectivity profiling
Target engagement and selectivity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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